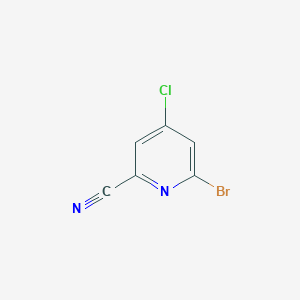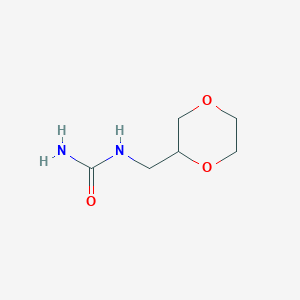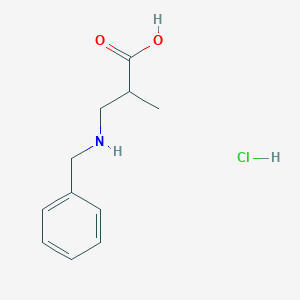
6-Bromo-4-chloropicolinonitrile
Übersicht
Beschreibung
6-Bromo-4-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has an average mass of 217.451 Da and a monoisotopic mass of 215.908981 Da .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloropicolinonitrile consists of a pyridine ring substituted with a bromine atom, a chlorine atom, and a nitrile group . The exact positions of these substituents can be determined by the compound’s IUPAC name: 6-bromo-4-chloro-2-pyridinecarbonitrile .Wissenschaftliche Forschungsanwendungen
Herbicide Degradation and Environmental Impact
6-Bromo-4-chloropicolinonitrile is structurally related to benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil. Research has focused on understanding the microbial degradation of these herbicides in soil and subsurface environments. Studies have shown that the dichlobenil metabolite 2,6-dichlorobenzamide is a frequent groundwater contaminant, highlighting the importance of detailed research on the environmental fate of these herbicides (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Molecular Structure Analysis
In the realm of crystallography, studies have been conducted on similar compounds to 6-Bromo-4-chloropicolinonitrile. For instance, research on 4-bromo-2,6-dichlorobenzonitrile has provided insights into its molecular structure, revealing significant features like short distances between atoms that suggest interactions between Lewis bases and acids (Britton, 1997).
Water Treatment and Bromine Reactions
Investigations into the oxidative treatment of bromide-containing waters have revealed the formation of various bromine species during the process. This research is crucial in understanding the reactions of these bromine compounds with inorganic and organic substances, including micropollutants (Heeb, Criquet, Zimmermann-Steffens, & von Gunten, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-4-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQXOWSQMDEGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloropicolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)


![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)
